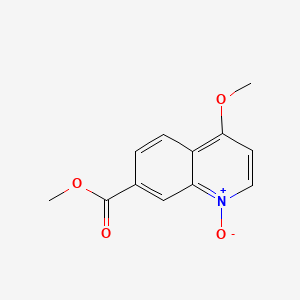
4-Methoxy-7-(methoxycarbonyl)quinoline 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-7-(methoxycarbonyl)quinoline 1-oxide is a quinoline derivative with the molecular formula C12H11NO4. This compound is known for its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. The presence of both methoxy and methoxycarbonyl groups in its structure contributes to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-7-(methoxycarbonyl)quinoline 1-oxide typically involves the use of transition-metal catalyzed reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the reaction between 4-methoxyquinoline and methoxycarbonyl chloride in the presence of a base can yield the desired product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium or copper .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-7-(methoxycarbonyl)quinoline 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the N-oxide group back to the parent quinoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring .
Applications De Recherche Scientifique
4-Methoxy-7-(methoxycarbonyl)quinoline 1-oxide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 4-Methoxy-7-(methoxycarbonyl)quinoline 1-oxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular pathways involved in apoptosis and cell proliferation, making it a potential candidate for anticancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Quinolinecarboxylic acid, 4-methoxy-, methyl ester, 1-oxide: This compound shares a similar structure but differs in the position of the methoxy and methoxycarbonyl groups.
4-Methoxyquinoline: Lacks the methoxycarbonyl group, resulting in different chemical properties and reactivity.
Quinolinyl-pyrazoles: These compounds have a pyrazole ring fused to the quinoline structure, leading to distinct biological activities.
Uniqueness
Its ability to undergo various chemical reactions and its potential in drug discovery make it a valuable compound in scientific research .
Propriétés
Formule moléculaire |
C12H11NO4 |
|---|---|
Poids moléculaire |
233.22 g/mol |
Nom IUPAC |
methyl 4-methoxy-1-oxidoquinolin-1-ium-7-carboxylate |
InChI |
InChI=1S/C12H11NO4/c1-16-11-5-6-13(15)10-7-8(12(14)17-2)3-4-9(10)11/h3-7H,1-2H3 |
Clé InChI |
GWGKGHCNWYOTTC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C=CC(=CC2=[N+](C=C1)[O-])C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



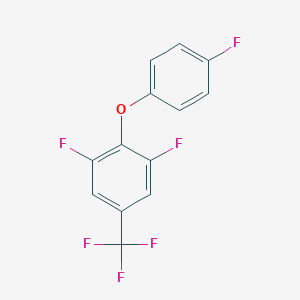
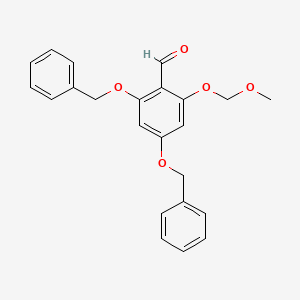

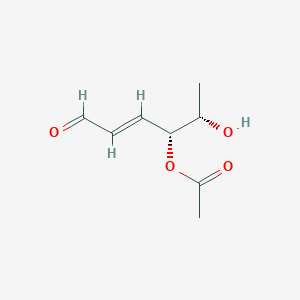
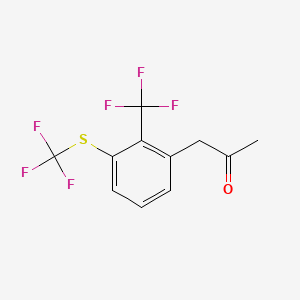
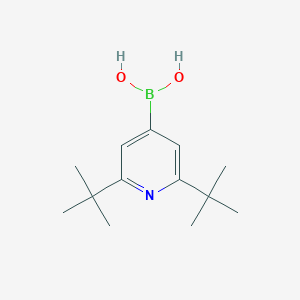
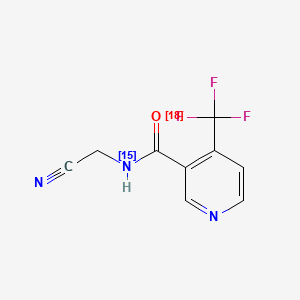
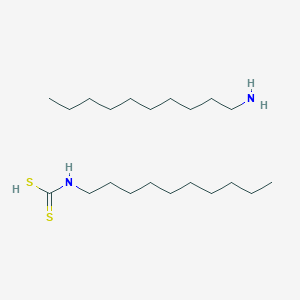

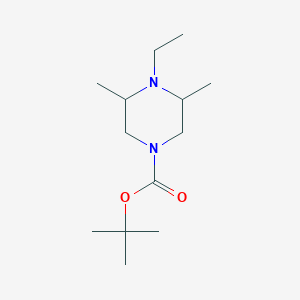
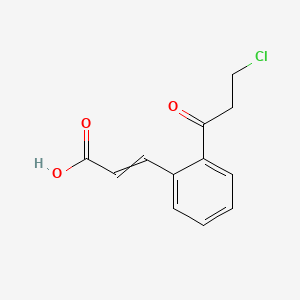
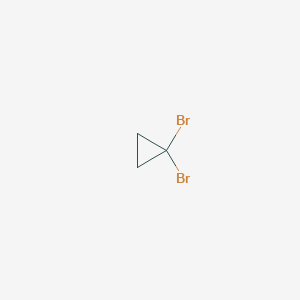
![{Chloro[methoxy(dimethyl)silyl]methylene}bis(trimethylsilane)](/img/structure/B14071969.png)
